molecular formula C13H17IO B1465379 1-(Cyclohexylmethoxy)-4-iodobenzene CAS No. 877603-51-5

1-(Cyclohexylmethoxy)-4-iodobenzene

Cat. No. B1465379
CAS RN: 877603-51-5
M. Wt: 316.18 g/mol
InChI Key: CSVOGOHLNJWWIN-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethoxy)-4-iodobenzene is a chemical compound that has not been extensively studied. It contains a cyclohexylmethoxy group and an iodine atom attached to a benzene ring . The cyclohexylmethoxy group plays an important role in atmospheric chemistry .

Scientific Research Applications

Catalytic Applications

  • Iodobenzene-Catalyzed Cyclization : Research demonstrates that iodobenzene can catalyze the cyclization of certain compounds, producing specific dioxides in moderate to good yields. This process involves the formation of a reactive hypervalent iodine species, which reacts in an electrophilic manner (Moroda & Togo, 2008).

  • Ring-opening Dichlorination : Iodobenzene dichloride has been used to react with donor-acceptor cyclopropanes, resulting in ring-opened products with chlorine atoms. This reaction encompasses a variety of donors and acceptors (Garve et al., 2014).

  • Aminocarbonylation and Hydrazinocarbonylation : Iodoalkenes, including 1-iodocyclohexene, have been used in palladium-catalyzed aminocarbonylation reactions. This process forms hydrazides and involves complex side reactions, highlighting the versatility of these compounds (Gergely & Kollár, 2017).

  • Synthesis of Weinreb Amides : Iodoarenes like iodobenzene have been used in aminocarbonylation to synthesize Weinreb amides. This demonstrates their utility in producing specific organic compounds (Takács, Petz, & Kollár, 2010).

  • Oxidative Synthesis of Azacyclic Derivatives : Iodobenzene has been used in the oxidative synthesis of azacyclic derivatives, which are potential intermediates for bioactive substances. This process employs hypervalent iodine species (Amano & Nishiyama, 2006).

Synthetic Chemistry

  • Intramolecular Oxidative Cyclization : Iodobenzene can catalyze intramolecular oxidative cyclization, demonstrating its role in creating complex molecules with high diastereoselectivity (Rodríguez & Moran, 2011).

  • Synthesis of N-picolylcarboxamides : Palladium-catalyzed aminocarbonylation of iodobenzene has been employed to synthesize N-picolylcarboxamides, showcasing the role of iodobenzene in creating specific nitrogen-containing compounds (Gergely et al., 2014).

  • Arenol Dearomatization and Synthesis of Menadione : λ3-Iodane-mediated oxidative dearomatization of 2-alkoxyarenols, involving iodobenzene, has been used in the synthesis of complex compounds like menadione, highlighting its utility in organic synthesis (Lebrasseur et al., 2005).

  • Photochemical Generation of Vinyl Cations : Research on the photochemical generation of vinyl cations used iodobenzene derivatives, indicating their potential in photochemical reactions (Slegt et al., 2006).

  • Synthesis of Dibenzo[a,c]cyclooctatetraenes : The palladium-catalyzed synthesis of dibenzo[a,c]cyclooctatetraenes has been achieved using borylvinyl iodobenzene derivatives, demonstrating another synthetic application of iodobenzene derivatives (Zhang et al., 2010).

properties

IUPAC Name

1-(cyclohexylmethoxy)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVOGOHLNJWWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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